molecular formula C18H18N4O B12225611 Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12225611
M. Wt: 306.4 g/mol
InChI Key: GMEPCZQTRCLLDY-UHFFFAOYSA-N
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Description

Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phenyl group, a triazolopyridine moiety, and a piperidine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-aminopyridine with hydrazine derivatives can lead to the formation of the triazolopyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the process . Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone stands out due to its unique combination of a phenyl group, triazolopyridine moiety, and piperidine ring. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone, also known by its CAS number 883956-92-1, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}N4_{4} with a molecular weight of 306.4 g/mol. The compound features a triazolo-pyridine moiety linked to a piperidine ring, which is significant for its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases and receptors involved in inflammatory processes. For instance, the related compound [1,2,4]triazolo[4,3-a]pyridine derivatives have been shown to inhibit RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in the production of pro-inflammatory cytokines such as IL-17A. This inhibition suggests potential therapeutic applications in autoimmune diseases and inflammatory disorders .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibitory activity against various targets:

Compound Target IC50 (nM) Notes
5aRORγt41Potent inhibitor with favorable pharmacokinetics
3aRORγt590Comparable activity to lead compound

These studies indicate that modifications to the triazolo-pyridine core can enhance biological activity and stability .

Case Studies

One notable study involved the evaluation of a series of triazolo-pyridine derivatives in a mouse model of cytokine expression. The lead compound (5a) significantly reduced IL-17A production in a dose-dependent manner when administered in vivo. This suggests that targeting RORγt could be an effective strategy for managing conditions characterized by excessive IL-17A production .

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

phenyl-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H18N4O/c23-18(14-7-2-1-3-8-14)21-11-6-9-15(13-21)17-20-19-16-10-4-5-12-22(16)17/h1-5,7-8,10,12,15H,6,9,11,13H2

InChI Key

GMEPCZQTRCLLDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)C3=NN=C4N3C=CC=C4

Origin of Product

United States

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